2'-Hydroxy-4-methoxychalcone

Vue d'ensemble

Description

2’-Hydroxy-4-methoxychalcone is a member of the chalcone family, which belongs to the flavonoid class of phenolic compounds. Chalcones are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties . The unique structure of 2’-Hydroxy-4-methoxychalcone, characterized by the presence of hydroxy and methoxy groups, contributes to its significant bioactivity and potential therapeutic applications .

Mécanisme D'action

Target of Action

The primary target of 2’-Hydroxy-4-methoxychalcone (HMC) is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play key roles in inflammation and pain .

Mode of Action

HMC interacts with its target, COX-2, by inhibiting its induction . This inhibition leads to a decrease in angiogenesis, the process of forming new blood vessels . HMC also reduces the proliferation of calf pulmonary arterial endothelial cells .

Biochemical Pathways

HMC affects several biochemical pathways. It downregulates the expression of microphthalmia-associated transcription factor (MITF), cAMP-dependent protein kinase (PKA), cAMP response element-binding protein (CREB), p38, c-Jun N-terminal kinase (JNK), β-catenin, glycogen synthase kinase-3β (GSK3β), and protein kinase B (AKT) proteins, while upregulating extracellular signal-regulated kinase (ERK) and p-β-catenin . These pathways are involved in melanogenesis and inflammation .

Result of Action

The inhibition of COX-2 by HMC leads to anti-angiogenic and anti-tumor activities . It decreases angiogenesis in both chick embryos in the chorioallantoic membrane assay and basic fibroblast growth factor (bFGF)-induced vessel formation in the mouse Matrigel plug assay . HMC also shows anti-melanogenic and anti-inflammatory effects .

Action Environment

It’s worth noting that the biological activities of chalcones, the class of compounds to which hmc belongs, can be influenced by factors such as ph, temperature, and the presence of other substances .

Analyse Biochimique

Biochemical Properties

2’-Hydroxy-4-methoxychalcone interacts with various enzymes and proteins in biochemical reactions. For example, it has been shown to decrease the expression of tyrosinase, tyrosinase-related protein (TRP)-1, and TRP-2 enzymes . These enzymes are crucial in the melanogenesis process, suggesting that 2’-Hydroxy-4-methoxychalcone may play a role in regulating melanin production .

Cellular Effects

In cellular processes, 2’-Hydroxy-4-methoxychalcone has been found to have significant effects. It reduces cellular melanin content and intracellular tyrosinase activity in B16F10 melanoma cells . This suggests that 2’-Hydroxy-4-methoxychalcone can influence cell function by modulating the melanogenesis pathway .

Molecular Mechanism

At the molecular level, 2’-Hydroxy-4-methoxychalcone exerts its effects through various mechanisms. It downregulates the expression of several proteins involved in melanogenesis, including microphthalmia-associated transcription factor (MITF), cAMP-dependent protein kinase (PKA), cAMP response element-binding protein (CREB), and others . This indicates that 2’-Hydroxy-4-methoxychalcone can influence gene expression and enzyme activity, thereby affecting cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxy-4-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of 2’-Hydroxy-4-methoxychalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 2’-Hydroxy-4-methoxychalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chalcone to dihydrochalcone derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.

Major Products:

Oxidation: Quinones

Reduction: Dihydrochalcones

Substitution: Halogenated chalcones

Applications De Recherche Scientifique

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Exhibits significant antioxidant and antimicrobial activities.

Medicine: Investigated for its anticancer and anti-inflammatory properties.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals .

Comparaison Avec Des Composés Similaires

- 2’-Hydroxychalcone

- 4-Methoxychalcone

- 2’-Hydroxy-4’-methoxychalcone

Comparison: 2’-Hydroxy-4-methoxychalcone stands out due to the presence of both hydroxy and methoxy groups, which enhance its bioactivity compared to other chalcones. The combination of these functional groups contributes to its unique antioxidant and anti-inflammatory properties .

Activité Biologique

2'-Hydroxy-4-methoxychalcone (2'-OH-4-MeOC) is a naturally occurring flavonoid compound that has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory, antioxidant, anticancer, and neuroprotective effects, along with relevant case studies and research findings.

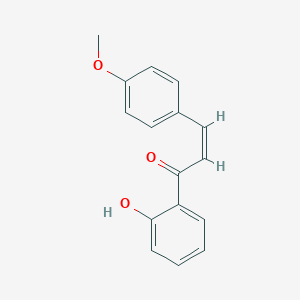

Chemical Structure and Properties

This compound is classified under the chalcone family, characterized by its unique structure consisting of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. Its molecular formula is with a molecular weight of approximately 270.29 g/mol. The compound exhibits good adherence to Lipinski's rule of five, indicating favorable pharmacokinetic properties for oral bioavailability and central nervous system penetration .

1. Anti-inflammatory Properties

Research has demonstrated that 2'-OH-4-MeOC possesses significant anti-inflammatory effects. In vitro studies have shown that it inhibits the expression of inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition correlates with a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 .

A study indicated that treatment with 2'-OH-4-MeOC led to decreased levels of reactive oxygen species (ROS) and enhanced glutathione levels, further supporting its role as an antioxidant .

Table 1: Anti-inflammatory Effects of this compound

| Study Reference | Inflammatory Mediators Inhibited | IC50 Values |

|---|---|---|

| NO, iNOS, COX-2 | 1.0 µM | |

| TNF-α, IL-6 | Not specified |

2. Antioxidant Activity

2'-OH-4-MeOC has been shown to exhibit potent antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress markers in various cell lines. The compound's ability to chelate biometals further enhances its protective effects against oxidative damage .

Table 2: Antioxidant Activity of this compound

| Assay Type | Result |

|---|---|

| DPPH Scavenging | Moderate scavenging activity |

| Metal Chelation | Significant chelation ability |

3. Anticancer Activity

The anticancer potential of 2'-OH-4-MeOC has been explored in several studies. It has been reported to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism involves the activation of apoptotic pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

In vivo studies have demonstrated its anti-tumor effects through inhibition of angiogenesis and tumor growth in animal models. The compound significantly reduced tumor volume and weight compared to control groups .

Table 3: Anticancer Effects of this compound

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| A549 (Lung) | Induction of apoptosis | |

| MCF-7 (Breast) | Downregulation of Bcl-2 |

4. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 2'-OH-4-MeOC against neurodegenerative diseases such as Alzheimer's disease. It acts as an acetylcholinesterase inhibitor, enhancing cholinergic neurotransmission. Kinetic studies suggest it functions as a mixed-type inhibitor, interacting with both the peripheral anionic site and the active site of the enzyme .

Table 4: Neuroprotective Effects of this compound

| Mechanism | Effect |

|---|---|

| Acetylcholinesterase Inhibition | Enhanced cholinergic activity |

| Reduction in oxidative stress | Neuroprotection against damage |

Case Studies

- Anti-Angiogenic Activity : A study evaluating the anti-angiogenic properties found that 2'-OH-4-MeOC effectively inhibited vascular endothelial growth factor (VEGF)-induced endothelial cell proliferation, suggesting potential applications in cancer therapy where angiogenesis is a key factor .

- Inflammation in Cardiovascular Disease : Another investigation focused on human aortic smooth muscle cells revealed that treatment with this chalcone increased the expression of peroxisome proliferator-activated receptor gamma (PPARγ), leading to reduced inflammation and proliferation associated with atherosclerosis .

Propriétés

IUPAC Name |

(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-11,17H,1H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBNYUSXDBHELA-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701345759 | |

| Record name | trans-2′-Hydroxy-4-methoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3327-24-0, 34000-29-8 | |

| Record name | 2'-Hydroxy-4-methoxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2′-Hydroxy-4-methoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Hydroxy-4-methoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2'-Hydroxy-4-methoxychalcone exhibits its effects through various mechanisms depending on the biological context. For example, it acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. [] This interaction leads to downstream effects such as inhibition of p44/42 mitogen-activated protein kinase (MAPK) and E-twenty-six 1 (ETS1) phosphorylation, ultimately reducing the proliferation of human aortic smooth muscle cells. [] Additionally, it suppresses prostaglandin E2 (PGE2) production by inhibiting the induction of cyclooxygenase-2 (COX-2). [, ] It also displays anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators like NO and TNF-α through the suppression of NF-κB and AP-1 activation. []

ANone: this compound is a chalcone derivative with the following characteristics:

- Spectroscopic Data: Characterization data includes IR, 1H-NMR, and mass spectrometry. [] Additionally, UV-Vis spectroscopy was utilized to study its complexation with metal ions. []

A: While this compound is not primarily investigated for its catalytic properties, it serves as a valuable tool in other research areas. For instance, it has been used as a chemical actinometer due to its consistent quantum yields for photochemical conversion into the flavylium ion upon UV irradiation in various solvents and conditions. []

A: Computational methods, including molecular docking and molecular dynamics simulations, have been used to study the binding of this compound to the 150-cavity of neuraminidase (NA). [] These studies revealed its potential as a non-competitive inhibitor of NA, suggesting a novel approach for treating avian influenza. [] Additionally, semi-empirical methods like Parametric Model 3 (PM3) have been employed to understand the electronic properties and reactivity of the compound, particularly its metal chelation ability. []

A: Research indicates that the presence and position of substituents on the chalcone scaffold significantly influence biological activity. For example, the 4′-methoxyl and 6′-methoxyl groups are crucial for the inhibitory activity against PGE2 production. [] Studies also show that introducing a hydroxyl group in either ring of 2′-hydroxychalcone increases its bacteriostatic activity, with the effect being stronger at the 4′ position (ring A) than at the 4 position (ring B). [] Replacing the hydroxyl group with a methoxy group decreases the inhibitory power. []

A: The stability of this compound, particularly in its photochromic applications, is affected by factors like temperature and humidity. [] Although specific formulation strategies to improve its stability, solubility, or bioavailability are not extensively discussed in the provided research, encapsulation within silica matrices has been explored to utilize its photochromic properties in dry conditions. [, ]

ANone: The provided research articles primarily focus on the fundamental chemical and biological properties of this compound. These aspects, while crucial for understanding the compound, are preliminary to detailed investigations into SHE regulations, PK/PD, toxicity, drug delivery, and other complex aspects related to drug development and clinical applications. Therefore, addressing these specific questions requires further research and data not explicitly covered in the provided excerpts.

A: While the provided excerpts don't delve into the detailed historical context of this compound research, they highlight its emergence as a promising molecule in various domains. Key milestones include understanding its interactions with biological targets like PPARγ and COX-2, exploring its potential as a non-competitive neuraminidase inhibitor, and investigating its photochromic properties for potential applications in material science. [, , ]

A: The research showcases the cross-disciplinary nature of this compound, bridging chemistry, biology, and material science. Its anti-inflammatory, antioxidant, and potential neuroprotective properties make it relevant to medicinal chemistry and drug discovery. [, , ] Simultaneously, its photochromic behavior opens avenues in materials science for developing novel light-responsive materials. [, ] This confluence of disciplines highlights the potential for synergistic advancements through collaborative research efforts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.